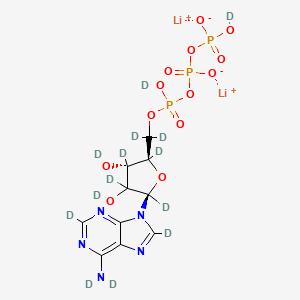

ATP-d14 (dilithium)

Description

Properties

Molecular Formula |

C10H14Li2N5O13P3 |

|---|---|

Molecular Weight |

533.2 g/mol |

IUPAC Name |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD4 |

InChI Key |

GSCAHXFCKKVRCE-GVVHJZDMSA-L |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |

Origin of Product |

United States |

Methodologies for Synthesis and Isotopic Labeling of Atp D14 Dilithium

Principles of Deuterium (B1214612) Incorporation in Nucleotide Synthesis

The introduction of deuterium into molecules like nucleotides can be achieved through chemical synthesis, enzymatic reactions, or a combination of both. acs.orggoogle.com The choice of method depends on the desired labeling pattern (specific vs. uniform) and the required yield. Deuterium labeling is a powerful technique because, while chemically similar to hydrogen, its greater mass can lead to a kinetic isotope effect, which can stabilize molecules against metabolic degradation. musechem.com

The fundamental principle behind synthesizing highly deuterated nucleotides like ATP-d14 is the use of precursors that are already heavily enriched with deuterium. nih.govnih.gov These precursors can range from deuterated water (D₂O) to more complex molecules like deuterated glucose or ribose. nih.govnih.gov In many synthetic strategies, particularly enzymatic ones, these labeled precursors are introduced at the beginning of a biosynthetic pathway. The enzymes within the pathway then process the deuterated substrate, transferring the deuterium atoms into the final product. nih.gov

There are two main strategies for labeling:

Global Labeling : This approach aims to incorporate the isotope throughout the molecule. For ATP, this would involve using precursors where both the ribose sugar and the adenine (B156593) base are deuterated. This is often achieved by growing microorganisms on media containing deuterated compounds. nih.gov

Targeted Labeling : This strategy focuses on introducing isotopes at specific atomic positions. scienceopen.com This is useful for probing specific aspects of molecular structure or reaction mechanisms. scienceopen.com

For a compound as heavily labeled as ATP-d14, a global labeling strategy using perdeuterated (fully deuterated) precursors is the most likely approach.

Specific Synthetic Routes and Precursor Utilization for ATP-d14 (dilithium)

While the exact synthesis for a commercial product like ATP-d14 (dilithium) is often proprietary, a plausible and widely documented approach involves a multi-step enzymatic synthesis. acs.orgnih.govscienceopen.com This method is favored for its high efficiency and specificity, often conducted as a "one-pot" reaction where multiple enzymes work in concert to convert a simple starting material into the final complex nucleotide. scienceopen.com

A common route begins with a specifically labeled or perdeuterated D-ribose. scienceopen.comnih.gov This deuterated sugar is the foundational block upon which the rest of the ATP molecule is constructed. The synthesis proceeds through a cascade of enzymatic reactions.

Key Enzymatic Steps in ATP Synthesis:

| Step | Reaction | Enzyme(s) | Precursor/Substrate | Product |

| 1 | Ribose Phosphorylation | Ribokinase | Deuterated D-ribose, ATP | Deuterated Ribose-5-phosphate |

| 2 | Pyrophosphate Addition | PRPP Synthetase | Deuterated Ribose-5-phosphate, ATP | Deuterated 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP) |

| 3 | Base Addition | Adenine Phosphoribosyltransferase (APRT) | Deuterated PRPP, Deuterated Adenine | Deuterated Adenosine (B11128) Monophosphate (AMP) |

| 4 | First Phosphorylation | Adenylate Kinase | Deuterated AMP, ATP | Deuterated Adenosine Diphosphate (B83284) (ADP) |

| 5 | Second Phosphorylation | Pyruvate (B1213749) Kinase | Deuterated ADP, Phosphoenolpyruvate | Deuterated Adenosine Triphosphate (ATP) |

This table represents a generalized enzymatic pathway for ATP synthesis. The synthesis of ATP-d14 would necessitate the use of deuterated precursors.

To achieve the d14 designation, both the ribose precursor and the adenine base would need to be heavily deuterated. A perdeuterated ribose (d7) and a deuterated adenine (d4) would account for 11 deuterium atoms. The source of the additional deuterium atoms to reach d14 is not immediately apparent from general synthesis literature but could involve deuteration at exchangeable positions or specific modifications in the precursors used.

The final product, ATP-d14, is typically purified using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC. scienceopen.com The "dilithium" salt form indicates that lithium ions are used as counterions to stabilize the negatively charged phosphate (B84403) groups of ATP. This is often achieved during the final purification and precipitation steps.

Analytical Techniques for Isotopic Purity and Positional Enrichment Verification

After synthesis, it is crucial to verify the isotopic purity and the specific positions of the deuterium atoms. bvsalud.org This ensures the quality and reliability of the labeled compound for its intended research applications. The two primary analytical methods for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the level of isotopic enrichment. nih.govresearchgate.net By measuring the mass-to-charge ratio of the synthesized molecule with high precision, analysts can confirm the mass increase corresponding to the number of incorporated deuterium atoms. researchgate.net The mass spectrum will show a distribution of isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative abundance of these peaks, the percentage of isotopic purity can be calculated. rsc.orgnih.gov For ATP-d14, the mass spectrum would be expected to show a major peak corresponding to the mass of ATP plus 14 deuterium atoms. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are also used to study protein conformations and interactions with ligands like ATP. nih.govmdpi.compnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the specific locations of the deuterium atoms. nih.govnih.gov Since deuterium is NMR-active but resonates at a very different frequency from protons (¹H), ¹H-NMR spectra of a deuterated compound will show the disappearance of signals at the positions where hydrogen has been replaced by deuterium. nih.govoup.com This provides unambiguous proof of the positional enrichment. For a highly deuterated molecule like ATP-d14, the ¹H-NMR spectrum would be significantly simplified compared to its non-labeled counterpart, showing very few, if any, proton signals from the ribose and adenine moieties. acs.org

Summary of Analytical Verification Techniques:

| Technique | Purpose | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Enrichment | - Confirms the overall mass shift due to deuteration. - Quantifies the percentage of isotopic enrichment by analyzing the distribution of isotopologues. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional Enrichment & Structural Integrity | - Confirms the specific sites of deuteration by observing the absence of proton signals. oup.com - Verifies the overall structure of the ATP molecule. |

Together, these analytical methods provide a comprehensive characterization of the synthesized ATP-d14 (dilithium), ensuring its suitability for high-precision scientific investigations.

Applications of Atp D14 Dilithium in Metabolic Flux Analysis Mfa

Theoretical Framework of Isotope-Based Metabolic Flux Analysis

Metabolic Flux Analysis is a quantitative framework used to determine the rates of intracellular metabolic reactions. creative-proteomics.com Unlike measuring metabolite concentrations, which provides a static snapshot, MFA offers a dynamic view of cellular activity. frontiersin.org The core of isotope-based MFA lies in introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into various metabolites.

Tracing Intracellular Metabolic Fluxes via Deuterium (B1214612) Labeling

Deuterium (²H), a stable isotope of hydrogen, is a versatile tracer in metabolic research. researchgate.net When a deuterium-labeled compound like ATP-d14 (dilithium) is introduced into a cellular system, the deuterium atoms act as a tag. As ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to fuel cellular processes, and subsequently resynthesized, the labeled portion of the molecule can be tracked. nih.gov This allows researchers to distinguish between pre-existing and newly synthesized molecules.

The use of deuterium labeling is not without its complexities. A significant consideration is the kinetic isotope effect (KIE), where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, potentially slowing down reactions involving the cleavage of this bond. While this can be a complicating factor, it can also be exploited to gain further insight into reaction mechanisms.

Stoichiometric Modeling and Mass Balance Principles in MFA

At the heart of MFA is a mathematical model of the cell's metabolic network. This model is built upon the principle of mass balance, which assumes that over a given period in a steady state, the rate of production of a metabolite equals its rate of consumption. gustaveroussy.fr The stoichiometry of the known biochemical reactions provides a set of linear equations.

By measuring the uptake of nutrients and the secretion of metabolic byproducts (exchange fluxes), and combining this with the isotopic labeling patterns of intracellular metabolites, MFA can solve for the unknown intracellular fluxes. aacrjournals.org The labeling data adds crucial constraints to the model, enabling the determination of fluxes that would be incalculable from stoichiometric information alone. creative-proteomics.com

Quantification of ATP Synthesis and Consumption Rates in Complex Biological Systems

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and its synthesis and consumption rates are fundamental indicators of cellular metabolic activity. creative-proteomics.com Isotope labeling provides a direct means to quantify these dynamic processes.

While specific studies detailing the use of ATP-d14 (dilithium) for this purpose are not abundant in publicly available literature, the principles are well-established through the use of other isotopes, such as ¹⁸O. In a notable study on breast cancer cells, researchers used ¹⁸O-labeled water to trace the incorporation of ¹⁸O into the γ-phosphate of ATP. This labeling predominantly occurs in the mitochondria during oxidative phosphorylation (OXPHOS). nih.gov

The study revealed a significant reduction in the ¹⁸O-labeling of γ-ATP in aggressive breast cancer cell lines (MCF7 and MDA-MB-231) compared to non-cancerous breast cells (MCF10A), indicating a decrease in OXPHOS activity. nih.gov This finding was coupled with an increase in intracellular ATP levels and a shift towards glycolysis for energy production in the cancer cells. nih.gov

Table 1: Bioenergetic Parameters in Human Breast Cancer (HBC) Cells Compared to Control Cells

| Cell Line | γ-ATP[¹⁸O] Turnover Rate (Relative to Control) | Intracellular ATP Level (Relative to Control) | ATP/ADP Ratio (Relative to Control) |

| MCF10A (Control) | 1.00 | 1.00 | 1.00 |

| MCF7 | ~0.6 | ~1.5 | ~0.9 |

| MDA-MB-231 | ~0.4 | ~1.8 | ~0.8 |

Data adapted from a study on ¹⁸O-labeling of ATP in breast cancer cells, illustrating the principle of using labeled ATP to measure turnover. nih.gov

This example demonstrates how isotopic labeling of the ATP pool can provide quantitative data on the rates of ATP synthesis from specific pathways, offering a powerful tool to dissect the bioenergetic phenotype of cells. ATP-d14 (dilithium), as a commercially available deuterated tracer, represents a tool that can be applied in similar experimental designs. medchemexpress.commedchemexpress.com

Elucidation of Pathway Contributions to Cellular Bioenergetics

Cells generate ATP through multiple pathways, primarily glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria. The relative contribution of these pathways to the total ATP budget can vary significantly depending on cell type, developmental stage, and physiological or pathological conditions. researchgate.net

Isotope-based MFA can precisely delineate these contributions. For instance, by using a labeled glucose tracer in conjunction with a labeled ATP tracer like ATP-d14 (dilithium), it is theoretically possible to trace the flow of carbon from glucose into glycolytic ATP production and the Krebs cycle, which fuels OXPHOS. The rate of incorporation of the deuterium label from ATP-d14 into various phosphorylated intermediates would reflect the activity of ATP-dependent enzymes in different pathways.

A study investigating bioenergetic pathway contributions during repeated sprints in athletes provides a clear example of the dynamic shifts in ATP production. While not using isotopic tracers, it highlights the distinct roles of the ATP-phosphocreatine (PCr) system, glycolysis, and oxidative phosphorylation in meeting cellular energy demands under varying physiological stress. nih.gov In a laboratory setting, ATP-d14 (dilithium) could be used to provide a more direct and quantitative measure of the flux through each of these ATP-producing pathways in isolated cells or tissues under different conditions.

Insights into Metabolic Adaptation and Plasticity in Cellular Models

Metabolic plasticity, the ability of cells to adapt their metabolic network in response to environmental or genetic changes, is a crucial aspect of cellular survival and function. gustaveroussy.fr This is particularly relevant in diseases like cancer, where cells must adapt to a harsh tumor microenvironment, and in response to therapeutic interventions. aacrjournals.org

Isotope-tracing studies are invaluable for understanding these adaptive responses. For example, when cells are treated with a drug that inhibits a particular metabolic pathway, they may reroute their metabolism to compensate. By using a tracer like ATP-d14 (dilithium) before and after treatment, researchers can quantify the resulting changes in ATP turnover and the fluxes through compensatory pathways.

Research into alcohol-induced cellular injury has shown that alcohol metabolism significantly interferes with bioenergetic pathways, leading to decreased ATP content and dysregulation of glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. nih.gov These adaptations in energy metabolism are central to the pathophysiology of alcohol-related diseases. The use of labeled ATP in such studies could provide a more granular understanding of the specific fluxes that are altered.

Furthermore, studies on neurodegenerative diseases have implicated mitochondrial and bioenergetic dysfunction as key pathological features. neurodegenerationresearch.eu By employing systems biology approaches that combine experimental data from isotope tracing with computational modeling, researchers can identify specific enzymatic steps or pathways that are impaired, offering potential targets for therapeutic intervention. neurodegenerationresearch.eu

Investigations into Cellular Energy Metabolism Using Atp D14 Dilithium

Mitochondrial Respiration and Oxidative Phosphorylation Studies

Mitochondria are the primary sites of ATP production in most eukaryotic cells, generating it through oxidative phosphorylation (OXPHOS). qiagen.comnih.gov This process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient that drives ATP synthase. nih.govresearchgate.net The use of ATP-d14 (dilithium) in this context allows for the direct measurement of ATP turnover rates associated with mitochondrial activity.

By introducing ATP-d14 into isolated mitochondria or intact cells, researchers can monitor its hydrolysis and resynthesis, providing a dynamic view of OXPHOS efficiency. For instance, studies have shown that the presence of deuterium (B1214612) can impact the function of proton-dependent enzymes like ATP synthase. preprints.orgresearchgate.net The heavier mass of deuterium can slow the movement of protons (or deuterons) through the F0 subunit of ATP synthase, potentially leading to a "stutter" in the enzyme's rotary mechanism. preprints.orgresearchgate.net This can result in reduced ATP synthesis efficiency and, in some cases, increased production of reactive oxygen species (ROS) due to electron leakage from the ETC. preprints.org

Research findings using deuterated compounds have highlighted the sensitivity of mitochondrial enzymes to isotopic changes. These studies indicate that deuterium elevation can affect enzymes in the respiratory chain, leading to a decrease in cellular ATP reserves. nih.gov By using ATP-d14 as a tracer, scientists can quantify the subtle effects of deuteration on mitochondrial coupling and efficiency.

| Condition | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Proton Leak (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |

|---|---|---|---|---|

| Control | 150 ± 12 | 125 ± 10 | 25 ± 2 | 450 ± 25 |

| Increased Deuterium Environment | 140 ± 11 | 105 ± 9 | 35 ± 3 | 420 ± 22 |

*Statistically significant change (p < 0.05). Data are hypothetical and for illustrative purposes.

Glycolytic Flux and Substrate-Level Phosphorylation Dynamics

Glycolysis is a cytoplasmic pathway that provides a rapid, albeit less efficient, source of ATP through substrate-level phosphorylation, a process independent of external electron acceptors like oxygen. wikipedia.orgassaygenie.com This pathway involves the direct transfer of a phosphate (B84403) group from a high-energy metabolic intermediate to ADP, forming ATP. tutorchase.comtuscany-diet.net Key reactions that generate ATP in this manner include those catalyzed by phosphoglycerate kinase and pyruvate (B1213749) kinase. tuscany-diet.netnih.gov

ATP-d14 (dilithium) is instrumental in quantifying the contribution of glycolysis to the total cellular ATP pool. In a typical experiment, cells are cultured in a medium where ATP-d14 can be introduced. By measuring the rate of appearance of deuterated ADP (ADP-d14) and other downstream metabolites, researchers can calculate the glycolytic flux. This is often correlated with the extracellular acidification rate (ECAR), as the production of lactate (B86563) during anaerobic glycolysis releases protons into the medium. plos.org

Using ATP-d14 allows for a direct measurement of ATP turnover that can be distinguished from mitochondrial production, especially when used in conjunction with inhibitors of oxidative phosphorylation like oligomycin. touro.edu This approach provides a clear picture of the cell's reliance on glycolysis for energy and its maximum glycolytic capacity, which is crucial for understanding the metabolic phenotype of various cell types, particularly cancer cells. plos.orgnih.gov

| Condition | Glycolytic ATP Production Rate (nmol/min/mg protein) | Mitochondrial ATP Production Rate (nmol/min/mg protein) | Total ATP Production Rate (nmol/min/mg protein) |

|---|---|---|---|

| Basal | 2.5 ± 0.3 | 10.2 ± 1.1 | 12.7 ± 1.2 |

| + Oligomycin (OXPHOS inhibition) | 8.1 ± 0.7 | 0.5 ± 0.1 | 8.6 ± 0.7 |

| + 2-DG (Glycolysis inhibition) | 0.3 ± 0.1 | 9.8 ± 0.9 | 10.1 ± 0.9* |

*Statistically significant change (p < 0.05) compared to Basal. Data are hypothetical and for illustrative purposes.

Regulation of Energy Homeostasis and Adenylate Kinase Activity

Cellular energy homeostasis is maintained by a delicate balance between ATP production and consumption. The adenylate kinase (AK) enzyme family plays a critical role in this process by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. plos.orgplos.org This reaction helps to buffer the adenylate energy charge and provides a mechanism for the cell to utilize the second high-energy phosphate bond in ATP. mdpi.com

By introducing ATP-d14 (dilithium) into a cellular system, the flux through the adenylate kinase reaction can be precisely monitored. As the deuterated ATP is consumed, it can be converted to ADP-d14. The adenylate kinase can then use two molecules of ADP (one or both of which could be deuterated) to regenerate ATP-d14 and produce AMP. Tracking the isotopic labeling patterns of the entire adenine (B156593) nucleotide pool (ATP, ADP, and AMP) over time provides quantitative data on the forward and reverse fluxes of the AK reaction. mdpi.com

| Time (minutes) | [ATP-d14] (% of Total ATP) | [ADP-d14] (% of Total ADP) | [AMP-d14] (% of Total AMP) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 5 | 85 ± 5 | 12 ± 2 | <1 |

| 15 | 65 ± 6 | 28 ± 4 | 5 ± 1 |

| 30 | 50 ± 5 | 40 ± 5 | 8 ± 2 |

Data are hypothetical means ± SD, representing the approach to isotopic equilibrium.

Energy Metabolism in Specific Cellular Contexts

The metabolic profile of a cell is highly dependent on its type, function, and physiological state. ATP-d14 (dilithium) is a valuable tool for comparing energy metabolism across different cellular contexts, such as in healthy versus diseased cells or in different tissues.

A prominent example is cancer metabolism. Many cancer cells exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. nih.gov Using ATP-d14, researchers can precisely quantify the shift from oxidative phosphorylation to aerobic glycolysis in cancer cells compared to their non-transformed counterparts. nih.gov This can reveal metabolic vulnerabilities that could be targeted for therapy. For instance, a cell line highly dependent on glycolysis for its ATP might be more susceptible to glycolytic inhibitors. nih.gov

Another context is in tissues with exceptionally high energy demands, like the heart. Myocardial cells rely heavily on mitochondrial oxidative phosphorylation to sustain continuous contraction. nih.gov Studies using isotopic tracers can reveal how cardiac mitochondria adapt to stress or disease. For example, investigating ATP turnover with ATP-d14 could show how conditions like ischemia or heart failure impact the efficiency of energy production and the activity of phosphotransfer pathways like the one mediated by adenylate kinase. mdpi.com

| Cell Line | Cell Type | % ATP from Glycolysis | % ATP from Oxidative Phosphorylation |

|---|---|---|---|

| MCF10A | Non-transformed Breast Epithelial | 15% ± 3% | 85% ± 3% |

| Hs578T | Triple-Negative Breast Cancer | 60% ± 5% | 40% ± 5% |

*Statistically significant difference (p < 0.01) compared to MCF10A. Data are based on principles from metabolic flux analysis studies nih.gov and are for illustrative purposes.

Mechanistic Enzymology Through Atp D14 Dilithium Probes

Probing Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool in mechanistic enzymology used to determine whether a specific bond to an atom is broken in the rate-determining step of a reaction. portico.org This is achieved by measuring the change in reaction rate when an atom in the substrate is replaced by one of its heavier isotopes. portico.org The replacement of hydrogen (¹H) with deuterium (²H or D) typically yields the largest effects because it represents a 100% increase in mass. portico.org

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and harder to break. If the cleavage of this C-H bond is the slowest step in a reaction, substituting it with a C-D bond will significantly slow the reaction rate. This is known as a primary KIE and its magnitude (expressed as the ratio of rates, kH/kD) is typically between 2 and 7. A secondary KIE, which is much smaller (typically 1.0-1.5), occurs when the deuterated position is not directly involved in bond breaking but experiences a change in its environment or hybridization state during the transition state.

In the context of ATP-dependent enzymes, a deuterated ATP molecule can be used to probe the catalytic mechanism. For instance, research on Mycobacterium tuberculosis shikimate kinase utilized ATP deuterated at the C8 position of the adenine (B156593) ring (C8D-ATP). up.ac.za The study observed a secondary KIE on the maximum velocity (V) and the catalytic efficiency (V/K) of 1.5 and 1.4, respectively. up.ac.za This finding suggests that while the C8-H bond itself is not broken during the phosphorylation reaction, the adenine moiety undergoes a conformational change or altered interaction within the active site during the transition state. up.ac.za This implies that the adenine portion of ATP is involved in molecular recognition rather than direct bond cleavage during catalysis. up.ac.za

| Deuterated Substrate | Enzyme | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| C8D-ATP | Mycobacterium tuberculosis Shikimate Kinase | V/K = 1.4, V = 1.5 | Secondary KIE; C8-H bond is not broken, but its environment changes in the transition state. Adenine moiety involved in recognition. | up.ac.za |

| [6,6-²H₂]-glucose | Glycolytic enzymes (in rat brain) | ~1.04-1.06 | Small primary KIE, indicating that C-H bond breaking is only partially rate-limiting in the overall metabolic pathway. | nih.govnih.gov |

| Deuterated Formate (DCO₂⁻) | Formate Dehydrogenase | V/K = 2.2 | Primary KIE; indicates that C-H bond cleavage is a key part of the rate-determining step (hydride transfer). | unl.edu |

Conformational Dynamics and Allosteric Modulation of ATP-Binding Proteins

The function of many proteins, especially enzymes, is intrinsically linked to their structural flexibility and conformational dynamics. acs.org Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a key technique for studying these dynamics. jove.comspringernature.com HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated (D₂O) buffer. jove.com Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more quickly than regions that are well-ordered (like alpha-helices and beta-sheets) or buried within the protein core or at binding interfaces. jove.com

By comparing the deuterium uptake of a protein in its apo (unbound) state versus its ATP-bound state, researchers can precisely map the regions affected by ligand binding. This includes not only the direct binding site but also distant, allosterically regulated regions. jove.com For example, a study on the MAP2K kinase MEK1 used the non-hydrolyzable ATP analog AMP-PNP and found that its binding reduced conformational dynamics in the ATP-binding glycine-rich loop and near the DFG motif, as well as in the activation lip. researchgate.net Similarly, HDX-MS studies of the mitochondrial ADP/ATP carrier revealed significant differences in the dynamics of its matrix loops depending on whether it was bound to inhibitors that trap it in different conformations. acs.org This technique provides a detailed picture of how ATP binding can stabilize certain conformations and modulate the protein's function through allosteric networks. jove.comresearchgate.net

| Protein | Ligand | Key Conformational Change Observed with HDX-MS | Reference |

|---|---|---|---|

| MEK1 Kinase | AMP-PNP (ATP analog) | Reduced dynamics in the glycine-rich loop, DFG motif region, and activation lip. | researchgate.net |

| ClpX (AAA+ Protease) | ATP (low vs. high concentration) | ClpX adopts distinct conformations at limiting versus saturating ATP levels, affecting dynamics across the entire sequence. | nih.gov |

| Bovine ADP/ATP Carrier | CATR and BA (Inhibitors) | Matrix loops were less accessible to solvent in the BA-carrier complex compared to the CATR-carrier complex. | acs.org |

| F₀F₁-ATP Synthase (ε subunit) | ATP | ATP binding induces conformational changes that can be mapped using HDX-MS to understand its regulatory function. | uwo.ca |

Catalytic Cycle Analysis of ATPases and Kinases

The catalytic cycle of ATPases and kinases involves a series of steps: substrate binding, catalysis (phosphoryl transfer), product release, and return to the initial state. Each step is often associated with distinct conformational states of the enzyme. Isotopic labeling provides a powerful means to trace the progression of these cycles.

Time-resolved Fourier-transform infrared (FTIR) spectroscopy, when used with isotopically labeled ATP (e.g., ¹⁸O in the phosphate (B84403) groups), can identify specific marker bands for protein-bound ATP, ADP, and inorganic phosphate (Pi). researchgate.net This allows researchers to directly observe the chemical step of ATP hydrolysis and determine its rate. In a study of the MsbA transporter's nucleotide-binding domain, this method revealed that the cleavage of the β-γ phosphate bond was the rate-limiting step of the entire cycle. researchgate.net

Furthermore, positional isotope exchange (PIX) experiments, which use mass spectrometry or NMR to track the scrambling of ¹⁸O atoms between the β- and γ-phosphates of ATP, can determine the reversibility of the hydrolysis step. acs.org Studies on the P-glycoprotein transporter using γ-¹⁸O₄-labeled ATP showed negligible water exchange with the resulting phosphate, indicating that the product release step is fast and the [P-gp·ADP·Pi] complex is short-lived. acs.org In contrast, F1-ATPase exhibits significant oxygen exchange between water and the intermediate phosphate, providing insights into the molecular events and timing of its rotary catalytic mechanism. mdpi.comannualreviews.org These kinetic and isotopic approaches, combined with structural methods like HDX-MS that capture the conformational snapshots of each stage, provide a comprehensive view of the enzyme's catalytic journey. jove.comnih.gov

| Enzyme | Isotopic Probe/Method | Key Finding about Catalytic Cycle | Reference |

|---|---|---|---|

| MsbA (ABC Transporter) | Isotopically labeled ATP (FTIR) | ATP hydrolysis (phosphate bond cleavage) is the rate-limiting step. | researchgate.net |

| P-Glycoprotein | γ-¹⁸O₄-ATP (PIX) | The hydrolysis step is effectively irreversible; the product complex [P-gp·ADP·Pi] is not long-lived. | acs.org |

| F₁-ATPase | γ-¹⁸O-ATP (Oxygen Exchange) | Catalysis involves intermediate Pi-HOH exchange, consistent with a trisite, cooperative rotary mechanism. | mdpi.comannualreviews.org |

| Benzoyl-CoA Reductase | [γ-³²P]ATP, [¹⁴C]ADP | Identified a redox-independent enzyme autophosphorylation step as part of the catalytic cycle. | pnas.org |

Substrate Specificity and Enzyme-Substrate Interactions

Enzyme specificity ensures that the correct substrate is bound and processed. For ATPases and kinases, specificity for ATP over other nucleotides is crucial. This is governed by the precise architecture of the active site, where amino acid residues form a network of interactions with the adenine, ribose, and triphosphate parts of the ATP molecule.

Isotopic probes can be instrumental in defining these interactions. While a deuterated probe like ATP-d14 would primarily be used for KIE studies, other labeling methods reveal different aspects of specificity. For instance, HDX-MS can map the enzyme-substrate interface by identifying regions of the protein that become protected from deuterium exchange upon ATP binding. springernature.com

The interplay between ATP binding and the binding of the phosphoryl-acceptor substrate is also a key aspect of specificity and regulation. In the AAA+ protease ClpXP, the concentration of ATP and the rate of its hydrolysis were found to tune the enzyme's specificity for different protein substrates. nih.gov At low ATP concentrations, ClpXP showed an enhanced ability to degrade certain substrates, a shift linked to a distinct conformational state of the enzyme. nih.gov Similarly, in anaerobic ribonucleotide reductases, the binding of ATP or dATP to an allosteric site (known as the ATP-cone) dramatically alters the enzyme's conformation and its affinity for its actual substrates at the active site, acting as a master switch for activity. elifesciences.org These studies demonstrate that ATP is not just a passive substrate but an active regulator that modulates enzyme conformation and, consequently, its substrate specificity. nih.govelifesciences.org

| Enzyme System | Method/Observation | Insight into Substrate Specificity | Reference |

|---|---|---|---|

| ClpXP (AAA+ Protease) | Varying ATP concentration | ATP levels allosterically modulate the enzyme's conformation and its specificity for different protein substrates. | nih.gov |

| Anaerobic Ribonucleotide Reductase (PcNrdD) | Cryo-EM and binding assays | Binding of ATP (activator) or dATP (inhibitor) to an allosteric site controls substrate binding at the distant active site. | elifesciences.org |

| Phosphoinositide 3-kinases (PI3Ks) | HDX-MS | HDX-MS can map the conformational changes that occur upon binding to membrane surfaces, a key step in regulating substrate access and specificity. | springernature.com |

| Lon Protease | Kinetic analysis | ATP hydrolysis is kinetically linked to, but not strictly stoichiometric with, peptide cleavage, suggesting complex regulation of substrate processing. | csuohio.edu |

Research on Signal Transduction Pathways Involving Atp D14 Dilithium

Characterization of Purinergic Signaling Mediated by Extracellular ATP

Extracellular ATP is a crucial signaling molecule that mediates communication between cells by activating a class of cell surface receptors known as purinergic receptors. ntu.edu.sgmedchemexpress.com This signaling is fundamental in a wide array of physiological processes, including neurotransmission, inflammation, and immune responses. oatext.comelifesciences.org The use of an isotopically labeled ATP variant like ATP-d14 (dilithium) would theoretically allow researchers to precisely track the fate of extracellular ATP and its interactions with these receptors.

Receptor Binding and Activation Profiling

Purinergic receptors are broadly divided into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. ntu.edu.sgfrontiersin.org The binding of ATP to these receptors initiates a conformational change that triggers downstream signaling.

Potential Research Application for ATP-d14 (dilithium): By using ATP-d14 (dilithium), researchers could perform competitive binding assays to determine the affinity and specificity of this labeled analog for different P2 receptor subtypes. Mass spectrometry-based techniques could then be employed to quantify the amount of ATP-d14 (dilithium) bound to isolated receptor proteins or cell membranes, providing precise data on receptor occupancy.

Hypothetical Data Table: Receptor Binding Affinity

| Receptor Subtype | Ligand | Binding Affinity (Kd) |

| P2X1 | ATP | Value in nM/µM |

| P2X1 | ATP-d14 (dilithium) | Hypothetical Value |

| P2Y2 | ATP | Value in nM/µM |

| P2Y2 | ATP-d14 (dilithium) | Hypothetical Value |

| P2Y12 | ADP | Value in nM/µM |

| P2Y12 | ATP-d14 (dilithium) | Hypothetical Value |

This table illustrates the type of data that could be generated from such studies, but it is not based on actual experimental results involving ATP-d14 (dilithium).

Downstream Signaling Cascades and Physiological Responses

Upon activation, P2X receptors mediate the rapid influx of cations like Ca²⁺ and Na⁺, while P2Y receptors couple to various G proteins to modulate the production of second messengers such as inositol (B14025) trisphosphate (IP₃) and cyclic AMP (cAMP). ntu.edu.sgresearchgate.net These signaling events lead to diverse physiological responses, including the release of neurotransmitters, cytokine secretion, and changes in gene expression. elifesciences.orgnih.gov

Potential Research Application for ATP-d14 (dilithium): Metabolic tracing studies using ATP-d14 (dilithium) could elucidate the downstream metabolic fate of the adenosine (B11128) moiety or the phosphate (B84403) groups after receptor binding and subsequent hydrolysis by ectonucleotidases. This could help in understanding the temporal and spatial dynamics of purinergic signaling and its termination.

Intracellular ATP-Dependent Signaling Networks

Inside the cell, ATP is not only the primary energy currency but also a critical signaling molecule that reflects the cell's energetic status. Fluctuations in the intracellular ATP concentration, and the corresponding ratios of ADP/ATP and AMP/ATP, are sensed by key proteins that regulate cellular metabolism and growth.

Role in cAMP-Mediated Pathways

Cyclic AMP (cAMP) is a ubiquitous second messenger that is synthesized from ATP by the enzyme adenylyl cyclase. core.ac.uknsf.gov The cAMP pathway is central to the action of many hormones and neurotransmitters, regulating processes such as glycogen (B147801) metabolism, gene transcription, and cell proliferation. core.ac.uk

Potential Research Application for ATP-d14 (dilithium): By introducing ATP-d14 (dilithium) into cells (e.g., via electroporation or lipofection), it would be possible to trace the incorporation of the labeled adenosine moiety into the cAMP pool. This would allow for the quantification of the flux through the adenylyl cyclase reaction under different stimulatory conditions.

AMPK and mTOR Pathway Regulation by Cellular Energy Status

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status. nih.govcreative-proteomics.com When the AMP/ATP ratio rises, indicating low energy levels, AMPK is activated. Activated AMPK then phosphorylates various downstream targets to inhibit anabolic (energy-consuming) pathways and stimulate catabolic (energy-producing) pathways. One of the key targets of AMPK is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation. nih.govcreative-proteomics.com AMPK activation inhibits mTORC1 signaling, thus conserving cellular energy. researchgate.net

Potential Research Application for ATP-d14 (dilithium): While direct measurement of ATP levels is common, using a labeled version like ATP-d14 (dilithium) in metabolic flux analysis could provide a more dynamic picture of ATP turnover and its impact on the activation state of AMPK and the downstream phosphorylation of mTORC1 substrates.

Hypothetical Data Table: Cellular Energy Status and Kinase Activity

| Condition | Cellular ATP Level (mM) | ATP-d14 Turnover Rate | p-AMPK/AMPK Ratio | p-mTOR/mTOR Ratio |

| Control | High | Baseline | Low | High |

| Glucose Deprivation | Low | Increased | High | Low |

| Treatment X | Variable | Variable | Variable | Variable |

This table is a conceptual representation of how ATP-d14 (dilithium) could be used to correlate ATP dynamics with signaling pathway activation.

Investigation of ATP as a Biological Hydrotrope and its Mechanistic Implications

Recent research has uncovered a novel function for ATP as a biological hydrotrope, a molecule that can solubilize hydrophobic substances in aqueous environments. creative-proteomics.com At the high millimolar concentrations found within cells, ATP can prevent the aggregation of proteins, a process implicated in many neurodegenerative diseases. creative-proteomics.com This hydrotropic function appears to be independent of ATP's role in energy metabolism and is attributed to the amphiphilic nature of the ATP molecule, with its hydrophobic adenine (B156593) ring and hydrophilic triphosphate tail.

Potential Research Application for ATP-d14 (dilithium): Studies utilizing ATP-d14 (dilithium) could help to elucidate the specific interactions between ATP and proteins that lead to this hydrotropic effect. For instance, by using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers could track the proximity and binding of the deuterated adenine ring of ATP-d14 to specific hydrophobic residues on a protein surface, providing direct evidence of the hydrotropic mechanism.

Advanced Analytical and Spectroscopic Methodologies for Atp D14 Dilithium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-invasive technique that provides detailed information about the structure, dynamics, and metabolic conversion of molecules. fiveable.me For isotopically labeled compounds like ATP-d14, specific NMR methods offer unique insights.

Deuterium (B1214612) NMR for In Situ and Time-Resolved Metabolite Tracing

Deuterium (²H) NMR spectroscopy, also known as Deuterium Metabolic Imaging (DMI), is a powerful method for non-invasively tracking the metabolic fate of deuterium-labeled substrates in vivo. plos.orgnih.gov Given the very low natural abundance of deuterium (approximately 0.01%), the administration of a ²H-labeled compound like ATP-d14 results in signals with minimal background interference, enabling sensitive detection of the labeled molecule and its metabolic products. nih.govmdpi.com

This technique allows for the in situ and time-resolved tracing of metabolic pathways. magritek.comnih.gov For instance, after introducing ATP-d14 into a biological system, ²H NMR can monitor the appearance of the deuterium label in downstream metabolites such as adenosine (B11128) diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and potentially other molecules involved in energy transfer and signaling pathways. The short relaxation time of deuterium facilitates rapid data acquisition, making it possible to observe metabolic processes over time, from minutes to hours. nih.govresearchgate.net This capability is crucial for studying the dynamics of ATP turnover and its flux through various phosphotransfer circuits. frontiersin.orgmdpi.com

Table 1: Key Features of Deuterium NMR for Metabolite Tracing

| Feature | Description | Relevance to ATP-d14 Research |

|---|---|---|

| Non-Invasive | Allows for the study of metabolic processes in living cells and organisms without disruption. plos.org | Enables real-time monitoring of ATP-d14 metabolism in its native cellular environment. |

| Low Natural Abundance | Provides high signal-to-noise ratio for the labeled compound and its metabolites. nih.govmdpi.com | Ensures that the detected signal originates almost exclusively from the administered ATP-d14. |

| Chemical Shift Specificity | Different deuterated metabolites can be distinguished by their unique chemical shifts. plos.org | Allows for the simultaneous tracking of ATP-d14 and its conversion into specific downstream products like ADP-d14. |

| Time-Resolved Capability | Enables the monitoring of metabolic fluxes and reaction kinetics over a time course. nih.govresearchgate.net | Provides dynamic information on the rates of ATP consumption and regeneration in various metabolic states. |

Multi-dimensional NMR for Protein-Ligand Interactions and Conformational States

Multi-dimensional NMR techniques are indispensable for characterizing the interactions between proteins and ligands, such as ATP, at an atomic level. nih.govunivr.it When ATP-d14 binds to a protein, it can induce conformational changes in both the ligand and the protein. These changes can be monitored by observing perturbations in various NMR parameters, including chemical shifts, relaxation rates (T1 and T2), and nuclear Overhauser effects (NOEs). univr.it

High-resolution two-dimensional (2D) heteronuclear NMR spectra, such as ¹H-¹⁵N HSQC, are particularly powerful. nih.gov By using ¹⁵N-labeled proteins in conjunction with ATP-d14, researchers can map the binding site of the nucleotide on the protein surface. Residues in the protein that experience a significant change in their chemical shift upon addition of ATP-d14 are identified as being part of or near the binding pocket. This method can also reveal allosteric effects, where binding at one site induces structural changes at distant locations in the protein. biophys.jp Furthermore, analyzing NMR relaxation data can provide insights into the dynamics of the protein-ATP complex, distinguishing between stable and transient interactions. biorxiv.org

Table 2: Applications of Multi-dimensional NMR in ATP-d14-Protein Interaction Studies

| NMR Technique | Information Gained | Application Example |

|---|---|---|

| 2D ¹H-¹⁵N HSQC | Identifies residues at the protein-ligand interface and allosteric sites. nih.gov | Mapping the ATP-d14 binding site on a kinase by monitoring chemical shift perturbations of the protein's backbone amides. |

| Transferred NOE (trNOE) | Determines the conformation of the ligand when bound to the protein. univr.it | Elucidating the specific conformation of the ribose and phosphate (B84403) chain of ATP-d14 when interacting with an enzyme's active site. |

| Relaxation Analysis | Characterizes the dynamics and stability of the protein-ligand complex. univr.it | Assessing the on-off rates of ATP-d14 binding to a motor protein, providing insight into the energy transduction mechanism. |

| In-cell NMR | Studies protein-ligand interactions within a living cellular environment. nih.govbiorxiv.org | Observing the specific binding of ATP-d14 to its target proteins inside intact cells, validating in vitro findings. |

Mass Spectrometry (MS) Based Quantification and Profiling

Mass spectrometry is a highly sensitive and specific analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio. fiveable.me It is a cornerstone for metabolomic studies involving isotopically labeled compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nucleotide Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of nucleotides, including ATP and its deuterated analogs, in complex biological samples. researchgate.netnih.gov The method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. An LC system separates the nucleotides from other cellular components, and the mass spectrometer then detects and quantifies them.

For ATP-d14, a specific LC-MS/MS method would be developed. This typically involves using a suitable internal standard, such as ¹³C₁₀-labeled ATP, to ensure high accuracy and precision. researchgate.net The analysis is often performed in the selected reaction monitoring (SRM) mode, where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of ATP-d14) and its characteristic fragment ions. This high specificity allows for reliable quantification even at very low concentrations, with lower limits of quantification (LLOQ) in the nanomolar range. nih.gov The method can be validated for linearity, precision, and accuracy to ensure its robustness for analyzing samples from cell cultures or tissues. researchgate.netuw.edu

Table 3: Performance Characteristics of a Typical LC-MS/MS Method for Nucleotide Quantification

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Linearity (R²) | > 0.99 | Ensures a proportional response across a range of concentrations. researchgate.netplos.org |

| Lower Limit of Quantification (LLOQ) | 50 nM or lower | Defines the lowest concentration that can be reliably measured. nih.govuw.edu |

| Within-day Precision (CV%) | < 15% | Indicates the reproducibility of the assay within a single day's run. nih.gov |

| Between-day Precision (CV%) | < 15% | Demonstrates the long-term reproducibility of the method. nih.gov |

| Accuracy | 85-115% | Shows how close the measured value is to the true value. researchgate.net |

High-Resolution Mass Spectrometry for Isotopic Labeling Pattern Analysis

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provides extremely high mass accuracy and resolution. nih.govamericanpharmaceuticalreview.com This capability is essential for analyzing isotopic labeling patterns and distinguishing between different isotopologues (molecules that differ only in their isotopic composition).

In studies with ATP-d14, HRMS can be used to precisely determine the mass of the labeled ATP and its metabolic products, confirming the incorporation of the deuterium atoms. lenus.ie It allows for the resolution of mass differences between the unlabeled (d0) and various deuterated (d1, d2, etc.) forms of a metabolite, which is critical for positional isotopomer analysis. csuohio.edu This level of detail can provide insights into specific reaction mechanisms and metabolic branch points. fiveable.me For example, by tracking the distribution of deuterium from ATP-d14 into different parts of the metabolic network, researchers can quantify metabolic pathway activities and flux distributions. fiveable.menih.gov

Luminescent and Coupled Enzymatic Assays for ATP Detection

Luminescent and coupled enzymatic assays are widely used for the rapid and high-throughput quantification of ATP. researchgate.netpromega.com These assays are based on enzymatic reactions that consume ATP and produce a detectable signal, typically light (bioluminescence). bmglabtech.com

The most common method is the firefly luciferase assay. promega.com In this reaction, the enzyme luciferase uses ATP to oxidize its substrate, luciferin, resulting in the emission of light. The intensity of the light produced is directly proportional to the concentration of ATP, making it a highly sensitive detection method. bmglabtech.com

These assays are generally compatible with isotopically labeled ATP, such as ATP-d14, because the enzymatic machinery is typically insensitive to the isotopic composition of the substrate. The core chemical reactivity of the phosphate bonds, which is what the enzyme utilizes, remains largely unchanged by the deuterium labeling on the adenosine moiety. Coupled enzyme assays can also be employed, where the production of ADP from an ATP-consuming reaction is linked to other enzymatic reactions that ultimately generate a detectable signal, such as the oxidation of NADH. whiterose.ac.ukresearchgate.net These methods provide a versatile toolkit for measuring total ATP levels or the activity of ATP-dependent enzymes in samples containing ATP-d14. biocompare.com

Table 4: Comparison of ATP Detection Assays

| Assay Type | Principle | Advantages |

|---|---|---|

| Luciferase Bioluminescence Assay | Luciferase enzyme uses ATP to produce light from luciferin. promega.combmglabtech.com | Extremely high sensitivity, wide dynamic range, simple and fast protocol. researchgate.netpromega.com |

| NADH-Coupled Spectrophotometric Assay | ATP hydrolysis is coupled to the oxidation of NADH, measured by a decrease in absorbance at 340 nm. researchgate.net | Continuous assay format, allows for real-time kinetic studies. |

| Fluorescence-Based Assays | An ATP-dependent reaction produces a fluorescent product or a change in fluorescence polarization. whiterose.ac.ukbiocompare.com | High sensitivity, amenable to high-throughput screening. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Structural Dynamics

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful biophysical technique for investigating the structural dynamics of biomolecules, including the intricate conformational changes of ATP and its interactions with enzymes. mdpi.comnih.gov This methodology is particularly adept at detecting and characterizing paramagnetic species, including intentionally introduced spin labels, to provide high-resolution information on molecular motion, distances, and local environments. nih.govacs.org The application of EPR to study ATP-d14 (dilithium) offers a promising avenue for elucidating its dynamic behavior, especially when interacting with ATP-binding proteins.

The core principle of using EPR to study molecules like ATP-d14 involves site-directed spin labeling (SDSL). mdpi.com Since most biomolecules are not inherently paramagnetic, a stable paramagnetic probe, typically a nitroxide spin label, is introduced at a specific site. acs.orgunizar.es In the context of ATP-d14 research, this could involve synthesizing an ATP-d14 analogue that is covalently attached to a spin label. Alternatively, in studies of ATP-protein interactions, the protein is spin-labeled at a specific residue within the ATP-binding pocket. nih.gov The EPR spectrum of this spin label is highly sensitive to its local environment, including its mobility and its distance from other paramagnetic centers. mdpi.comunizar.es

Conformational changes within an ATP-binding protein, induced by the binding or hydrolysis of ATP-d14, can be monitored by observing changes in the EPR spectrum. nih.govportlandpress.com These changes can manifest as alterations in the spectral line shape, which reports on the rotational motion of the spin label on the nanosecond timescale. nih.gov For instance, if the binding of ATP-d14 to an enzyme causes a domain to close over the nucleotide, a spin label in that region would experience restricted motion, leading to a broader EPR spectrum. nih.gov

To measure longer-range distances (typically 1.5 to 8 nm), pulsed EPR techniques such as Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), are employed. mdpi.comportlandpress.com These methods measure the dipolar interaction between two spin labels. In a typical experiment to study the effect of ATP-d14, one spin label could be attached to the protein, and a second paramagnetic center could be a spin-labeled ATP-d14 analogue or another spin label on a different domain of the protein. The binding of ATP-d14 can trigger conformational changes that alter the distance between these two spins, which is directly measured by PELDOR/DEER. portlandpress.com For example, studies on ABC transporters have used PELDOR to show that ATP binding, rather than hydrolysis, is sufficient to trigger significant conformational changes, shifting the protein from a dynamic to a more rigid state. portlandpress.com

The use of the deuterated isotopologue, ATP-d14, in such experiments can be particularly advantageous. While direct EPR studies specifically on ATP-d14 are not extensively documented in the reviewed literature, the use of deuteration in EPR and other spectroscopic contexts like NMR is well-established for reducing spectral complexity and enhancing resolution. oup.comnih.gov In an EPR experiment, replacing protons with deuterons in the vicinity of the spin label can narrow the EPR lines by reducing hyperfine interactions, potentially leading to more precise measurements of dynamics and distances.

Detailed research findings from EPR studies on various ATPases illustrate the power of this technique. For example, in studies of myosin, spin labels attached to the myosin head have been used to track orientational changes during the ATP hydrolysis cycle. mdpi.comnih.gov Time-resolved EPR experiments, sometimes using caged ATP to initiate the reaction with a flash of light, have captured transient conformational states. nih.gov Similarly, EPR studies on F1Fo ATP synthase have provided insights into the rotational mechanism driven by proton translocation and ATP synthesis by monitoring the mobility of spin labels introduced into the stator component. researchgate.net

The data obtainable from these EPR methodologies can be summarized to highlight the specific structural information gained.

| System Studied | EPR Technique | Spin Label Position(s) | Key Finding Related to ATP | Reference |

|---|---|---|---|---|

| Myosin ATPase | Conventional and Time-resolved EPR | Cys707 (SH1) and Regulatory Light Chain | ATP binding induces a large disordering of the myosin head orientation, indicating a transition to a weakly-bound, mobile state. | mdpi.comnih.gov |

| Kinesin Motor Protein | CW-EPR and Dipolar Broadening | Spin labels in the switch 1 domain | Binding of ATP analogues in the presence of microtubules leads to a distinct conformational change in the switch 1 region, crucial for motor function. | nih.gov |

| ABC Transporter (LmrA) | PELDOR/DEER | Transmembrane domains | ATP binding, not hydrolysis, is sufficient to trigger a conformational shift to a more rigid, outward-facing state. | portlandpress.com |

| Maltose (B56501) Transporter (MalK) | PELDOR/DEER | Maltose Binding Protein (MBP) and Transmembrane domain | ATP hydrolysis coincides with the closure of the MalK dimer interface, which is coupled to the opening of the MBP. Inter-domain distance changed from 16.5 Å to 10.5 Å upon maltose binding. | portlandpress.com |

| F1Fo ATP Synthase | Site-Directed Spin Labeling EPR | Subunit a (stator) | Revealed high backbone mobility at sites on the cytoplasmic surface of the stator, suggesting the existence of multiple dynamic conformations during the ATP synthesis cycle. | researchgate.net |

These examples demonstrate how EPR spectroscopy can provide detailed insights into the structural dynamics driven by ATP. The application of these advanced analytical methodologies to ATP-d14 (dilithium) would allow for a refined understanding of its specific role in these dynamic processes, leveraging the potential benefits of isotopic labeling to achieve higher resolution data.

Prospective Research Avenues and Future Directions

Systems Biology Integration of ATP-d14 (dilithium) Data

Systems biology aims to understand the comprehensive interactions within a biological system. Isotope labeling, a key technique in this field, enables the extensive mapping of cellular metabolic networks. fiveable.me The integration of data derived from ATP-d14 (dilithium) into systems-level models represents a significant frontier in understanding cellular bioenergetics.

By introducing ATP-d14 as a tracer, researchers can generate large datasets on the flux through ATP-dependent pathways. This quantitative data on the rates of ATP consumption and regeneration can be used to construct and validate dynamic computational models of metabolic networks. nih.gov For instance, a systems biology approach could involve introducing ATP-d14 into cell cultures and measuring the rate of its incorporation into various downstream metabolites and cellular processes. This information is critical for building comprehensive models that can predict how metabolic networks respond to perturbations, such as disease states or drug treatments.

Future research will likely focus on combining ATP-d14 tracing with other 'omics' data (e.g., proteomics, transcriptomics) to create multi-layered models. This will allow for a more holistic understanding of how changes in energy metabolism, as tracked by ATP-d14, are linked to alterations in gene expression and protein activity, providing deeper insights into complex diseases.

Development of Advanced Isotopic Labeling Strategies

While uniform labeling of ATP with deuterium (B1214612) is broadly useful, the development of more advanced, selective labeling strategies promises to answer more specific biological questions. rsc.org These strategies allow researchers to focus on particular segments or even single atoms within a molecule, greatly simplifying complex spectra and providing unprecedented detail. rsc.orgnih.gov

One such avenue is the site-specific enzymatic synthesis of deuterated nucleotides. scienceopen.com This approach allows for the placement of deuterium atoms at specific positions on the ribose sugar of the ATP molecule. As demonstrated in studies synthesizing a complete set of specifically deuterated NTPs, this provides a tool to probe the precise mechanisms of nucleic acid cleavage and structure with atomic-level resolution. scienceopen.com Adapting these enzymatic synthesis protocols for ATP-d14 could yield powerful probes for studying the active sites of ATPases or the structural dynamics of ATP-protein binding.

Another advanced strategy is segmental isotopic labeling, often used in NMR studies of large proteins, where only a specific domain of a protein is isotopically labeled. nih.gov A parallel strategy could be envisioned where specifically labeled ATP-d14 is used in conjunction with segmentally labeled proteins to dissect the energetic and allosteric regulation within specific regions of large protein complexes.

| Labeling Strategy | Description | Potential Application with ATP-d14 | Analytical Technique |

|---|---|---|---|

| Site-Specific Enzymatic Synthesis | Incorporation of deuterium at specific, predefined atomic positions on the ATP molecule. scienceopen.com | Probing the mechanism of specific ATP-dependent enzymes; quantifying the reactivity of individual hydrogen atoms in enzymatic reactions. scienceopen.com | Mass Spectrometry, NMR Spectroscopy |

| Segmental Labeling Combination | Using ATP-d14 in studies with proteins that have specific domains or segments isotopically labeled. nih.gov | Investigating ATP binding and hydrolysis within a specific subunit of a large multi-protein complex. | NMR Spectroscopy |

| Pulse-Chase Labeling | A brief exposure to ATP-d14 followed by a 'chase' with unlabeled ATP. fiveable.me | Determining the kinetics of ATP turnover and the half-life of specific phosphate-containing intermediates. | LC-MS/MS |

Computational Modeling and Simulation of Deuterium-Labeled Metabolic Systems

The analysis of data from deuterium labeling experiments is increasingly reliant on sophisticated computational tools. acs.org As experiments with ATP-d14 (dilithium) become more complex, the development of specialized software and mathematical models will be essential for data interpretation. mdpi.comnih.gov

One key area is the development of software for high-resolution mass spectrometry that can automatically align and filter data from labeled and unlabeled samples. mdpi.com Such tools can identify metabolites of ATP-d14 by detecting specific mass shifts, enabling rapid and comprehensive analysis of its metabolic fate. mdpi.com

Furthermore, mathematical models are being developed to interpret the kinetics of deuterium labeling in complex biological systems, such as heterogeneous cell populations. nih.gov These "kinetic heterogeneity" models can account for the fact that different cell subpopulations may have vastly different rates of metabolic turnover. Applying these models to ATP-d14 data could allow researchers to deconvolve the energetic profiles of distinct cell types within a mixed tissue sample.

Another promising approach is the use of hydrogen-deuterium exchange (HDX) data to guide the computational modeling of protein structures. acs.org While traditionally focused on the exchange of backbone amide protons, similar principles could be applied where ATP-d14 is used to probe the dynamics and accessibility of ATP binding pockets, providing crucial data to refine and validate computational simulations of protein-ligand interactions. nih.gov

| Computational Approach | Function | Information Gained from ATP-d14 Data |

|---|---|---|

| Stable Isotopic Mass-Shift Filtering | Aligns mass spectrometry data from labeled and unlabeled samples to computationally identify ions with a specific mass difference corresponding to the deuterium label. mdpi.com | Identification of known and unexpected metabolites derived from ATP-d14. |

| Kinetic Heterogeneity Modeling | Uses mathematical models to describe labeling and delabeling curves in populations with varying cell turnover rates. nih.gov | Estimation of ATP turnover rates in distinct sub-populations of cells within a tissue. |

| Integrative Structural Modeling | Incorporates experimental data (e.g., from hydrogen-deuterium exchange) as restraints to guide the computational modeling of molecular structures. acs.org | Refinement of the 3D structure of ATP binding sites on proteins by mapping solvent accessibility. |

Exploration of Novel Biological Roles for ATP-d14 (dilithium) as a Tracer

Beyond its role in core energy metabolism, ATP is a critical extracellular signaling molecule, particularly in processes like immunity and inflammation. medchemexpress.commedchemexpress.com ATP-d14 (dilithium) is an ideal tracer for exploring these novel biological roles with high precision.

One major avenue is in the study of purinergic signaling. When released from cells, ATP acts as a danger signal that can trigger inflammatory responses. mdpi.com Using ATP-d14, researchers can trace the hydrolysis cascade of extracellular ATP to ADP and adenosine (B11128) by ectonucleotidases, processes which are central to regulating immune cell function. This could provide quantitative insights into the regulation of inflammation in diseases like atherosclerosis or in response to infection. mdpi.com

Another novel application lies in advanced neuroimaging. Techniques such as deuterium magnetic resonance spectroscopic imaging (DMRSI) have been used with deuterated glucose to quantitatively map key metabolic rates in the human brain. oup.com A similar approach using ATP-d14 could, in principle, allow for the non-invasive, simultaneous assessment of ATP transport, utilization, and turnover in different brain regions, offering a powerful new tool for studying neurological disorders.

Finally, ATP-d14 could be used to investigate post-translational modifications. The stable isotope labeling by amino acids in cell culture (SILAC) technique has been adapted using labeled ATP to specifically quantify protein phosphorylation. nih.gov Using ATP-d14 in targeted proteomics workflows could help to trace the specific kinase activities and phosphorylation dynamics that are often dysregulated in cancer and other diseases.

| Research Area | Biological Question | Potential Role of ATP-d14 Tracer | Primary Analytical Technique |

|---|---|---|---|

| Immunology/Inflammation | What is the fate of extracellular ATP released during cell stress or death? mdpi.com | To trace the hydrolysis of extracellular ATP and quantify the flux through purinergic signaling pathways. | LC-MS/MS |

| Neurobiology | How do ATP utilization and turnover rates differ across brain regions in health and disease? | To serve as a tracer for in vivo metabolic imaging of brain bioenergetics. oup.com | Deuterium Magnetic Resonance Imaging (DMRSI) |

| Cancer Biology | Which kinase signaling pathways are most active in a specific cancer subtype? | To trace phosphate (B84403) groups from ATP to phosphorylated proteins, quantifying kinase activity. nih.gov | Quantitative Proteomics (Mass Spectrometry) |

| Drug Discovery | How does a candidate drug affect a specific ATP-dependent enzyme or pathway? | To quantify changes in metabolic flux through a target pathway upon drug administration. medchemexpress.com | Mass Spectrometry-based Metabolomics |

Q & A

Q. How should researchers address potential conflicts between ATP-d14 (dilithium)’s experimental outcomes and theoretical predictions?

- Methodological Answer : Conduct sensitivity analyses to test assumptions (e.g., isotopic inertness in specific bonds). Use preprint platforms to solicit community feedback before finalizing conclusions. Clearly delineate limitations in discussion sections, emphasizing testable hypotheses for follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.